Molecular Weight and Lipophilicity Differentiation vs. Isopropyl (C3) and sec-Butyl (C4) N-2 Congeners
The target compound (C12H24N2, MW 196.33) carries a C5 branched N-2 substituent that increases molecular weight by 28.05 Da (+16.7%) relative to the sec-butyl analog (C11H22N2, MW 182.31) and by 28.05 Da (+16.7%) relative to the isopropyl analog (C10H20N2, MW 168.28) . Based on the predicted ACD/LogP of 1.77 for the sec-butyl congener and an estimated incremental LogP contribution of ~0.5 per additional methylene unit in alkylamines, the target compound is projected to exhibit an ACD/LogP in the range of 2.0–2.3, representing a more lipophilic character that would alter both purification chromatographic behavior and, in biological contexts, permeability and metabolic stability [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 196.33 g/mol (C12H24N2) |
| Comparator Or Baseline | Isopropyl analog (CAS 2059971-80-9): 168.28 g/mol; sec-Butyl analog (CAS 2059948-17-1): 182.31 g/mol; 2-Methyl analog (CAS 86732-28-7): 126.20 g/mol |
| Quantified Difference | Target vs. isopropyl: ΔMW +28.05 Da (+16.7%); Target vs. sec-butyl: ΔMW +14.02 Da (+7.7%); Target vs. 2-methyl: ΔMW +70.13 Da (+55.6%) |
| Conditions | Calculated from molecular formulas; vendor-reported physicochemical specifications (ChemSrc, Leyan, AKSci) |
Why This Matters
For procurement decisions, MW directly impacts shipping classification, solubility in common laboratory solvents, and chromatographic behavior during purification; the ~17% higher MW versus the isopropyl analog may necessitate different solvent systems for preparative HPLC or flash chromatography.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (π contribution of aliphatic CH₂ ≈ 0.5 log units). View Source
